

# Cross-species comparison of Elabela peptide function

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to Elabela Peptide Function Across Species

For researchers, scientists, and drug development professionals, understanding the nuanced functions of the Elabela (ELA) peptide across different species is critical for harnessing its therapeutic potential. This guide provides an objective comparison of ELA's performance with its alternative endogenous ligand, Apelin, supported by experimental data, detailed methodologies, and clear visualizations of its signaling pathways.

### Introduction to Elabela

Elabela (ELA), also known as Toddler or Apela, is a peptide hormone that, along with Apelin, serves as an endogenous ligand for the G protein-coupled receptor, APJ.[1][2][3] Initially identified for its crucial role in embryonic development, particularly cardiogenesis, emerging evidence demonstrates its significant physiological functions in adult organisms.[2][4] The ELA-APJ signaling axis is highly conserved across vertebrates, from zebrafish to mammals, and is implicated in a wide array of biological processes including cardiovascular regulation, fluid homeostasis, and angiogenesis.[5][6]

## **Cross-Species Functional Comparison**

The ELA-APJ signaling pathway is functional and conserved in mammalian systems, suggesting it serves as a critical hormone in both embryonic development and adult physiology. [5] While ELA's fundamental roles are maintained across species, its expression and primary importance relative to Apelin can vary.



- Zebrafish: ELA is essential for early development, particularly for guiding angioblasts to the midline during vasculogenesis and for proper heart development.[7] Deficiencies in ELA lead to severe cardiac dysplasia, a phenotype not fully replicated by Apelin deficiency, highlighting ELA's unique importance during embryogenesis in this species.[1][7]
- Mice and Rats: In rodent models, ELA demonstrates significant cardiovascular effects in adults. It has been shown to have a positive inotropic effect on the heart, induce vasodilation, and lower blood pressure.[1][8] Notably, ELA knockout pregnant mice exhibit preeclampsialike symptoms, which are not observed in Apelin knockouts, indicating a distinct and critical role for ELA in pregnancy.[9] Furthermore, ELA administration has been shown to be cardioprotective, suppressing pressure overload-induced cardiac hypertrophy and fibrosis.
  [10]
- Humans: ELA is expressed in various human tissues, including the heart, kidneys, and blood vessels, and circulates in the plasma.[1][5][8] The ELA-APJ system is functional in human cells, where it can induce angiogenesis in human umbilical vein endothelial cells (HUVECs).
  [5] Dysregulation of ELA has been associated with conditions like pulmonary arterial hypertension and preeclampsia, making it a promising therapeutic target.[8][11]

## Elabela vs. Apelin: A Tale of Two Ligands

While both ELA and Apelin bind to the APJ receptor, they exhibit distinct signaling profiles and physiological effects, a phenomenon known as biased agonism.[9][12]

#### Key Differences:

- Developmental Roles: ELA is considered the more critical ligand during early embryonic cardiovascular development.[1][4]
- Signaling Bias: ELA and various Apelin isoforms can preferentially activate G-protein-dependent or β-arrestin-dependent signaling pathways, leading to different cellular responses.[9][12][13] For example, some studies suggest ELA is less efficacious than Apelin in recruiting β-arrestins.[12]
- Physiological Regulation: The two ligands can have different effects on the renin-angiotensin system. ELA has been shown to downregulate angiotensin-converting enzyme (ACE) expression in stressed hearts, a mechanism distinct from Apelin's effects.[10]



 Angiogenesis: In some contexts, Apelin appears to be a more potent angiogenic stimulant than ELA. Interestingly, when applied together, ELA can repress the angiogenic activity of Apelin, suggesting a competitive interaction.[14]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from comparative studies of Elabela and Apelin isoforms.

Table 1: Receptor Binding Affinities (Ki, nM) in HEK293 cells

| Peptide         | Binding Affinity (Ki, nM) |
|-----------------|---------------------------|
| Elabela-32      | 1.343                     |
| Elabela-21      | 4.364                     |
| Apelin-36       | 1.735                     |
| Apelin-17       | 4.651                     |
| Apelin-13       | 8.336                     |
| pGlu¹-apelin-13 | 14.366                    |

Data sourced from a competitive binding assay using [125]-apelin-13 as the reference ligand. A lower Ki value indicates higher binding affinity.[9]

Table 2: In Vitro Signaling Potency (pD2, -logEC50) in CHO-K1 cells

| Peptide         | cAMP Inhibition (pD <sub>2</sub> ) | β-Arrestin Recruitment (pD <sub>2</sub> ) |
|-----------------|------------------------------------|-------------------------------------------|
| Elabela-32      | $10.3 \pm 0.1$                     | 8.6 ± 0.1                                 |
| Elabela-21      | 10.1 ± 0.1                         | 8.7 ± 0.1                                 |
| Elabela-11      | 10.1 ± 0.1                         | 7.9 ± 0.1                                 |
| [Pyr¹]apelin-13 | 9.7 ± 0.1                          | 9.0 ± 0.1                                 |



pD<sub>2</sub> represents the negative logarithm of the half-maximal effective concentration (EC<sub>50</sub>). A higher pD<sub>2</sub> value indicates greater potency. Data are presented as mean  $\pm$  SEM.[11]

Table 3: In Vivo Hemodynamic Effects in Anesthetized Rats

| Treatment              | Dose     | Change in Left<br>Ventricle Ejection<br>Fraction (%) | Change in Right<br>Ventricle Ejection<br>Fraction (%) |
|------------------------|----------|------------------------------------------------------|-------------------------------------------------------|
| Saline Control         | -        | 1.9 ± 1.0                                            | 1.2 ± 1.7                                             |
| Elabela-32 (High)      | 150 nmol | +13.5 ± 1.7                                          | +9.0 ± 1.8                                            |
| [Pyr¹]apelin-13 (High) | 650 nmol | +15.8 ± 3.6                                          | +8.7 ± 1.0                                            |

Data represent the percentage increase in ejection fraction compared to baseline, presented as mean  $\pm$  SEM.[11]

# Signaling Pathways & Experimental Workflows Elabela-APJ Signaling Pathway

ELA binds to the APJ receptor, a GPCR, initiating downstream signaling cascades. This activation typically involves coupling to G $\alpha$ i proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[15] Concurrently, the ELA-APJ complex can trigger  $\beta$ -arrestin-dependent pathways and activate other signaling molecules like PI3K/AKT and ERK1/2, which are crucial for processes like cell survival, proliferation, and angiogenesis.[16][17][18]





Click to download full resolution via product page

Caption: Elabela-APJ signaling cascade.

## **Experimental Workflow: Assessing In Vitro Signaling**

A common workflow to compare the signaling profiles of ELA and its alternatives involves transfecting a cell line (e.g., HEK293) to express the APJ receptor and then measuring downstream second messenger modulation or protein phosphorylation upon ligand stimulation.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological functions of Elabela, a novel endogenous ligand of APJ receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elabela, a newly discovered APJ ligand: Similarities and differences with Apelin PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Essential Role of the ELABELA-APJ Signaling Pathway in Cardiovascular System Development and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The hormonal peptide Elabela guides angioblasts to the midline during vasculogenesis -PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 10. ELABELA-APJ axis protects from pressure overload heart failure and angiotensin II-induced cardiac damage PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Elabela and Apelin regulate coronary angiogenesis in a competitive manner | microPublication [micropublication.org]
- 15. A Review of the Roles of Apelin and ELABELA Peptide Ligands in Cardiovascular Disease, Including Heart Failure and Hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 16. The network map of Elabela signaling pathway in physiological and pathological conditions PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Apelinergic System: Apelin, ELABELA, and APJ Action on Cell Apoptosis: Anti-Apoptotic or Pro-Apoptotic Effect? - PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Cross-species comparison of Elabela peptide function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11770342#cross-species-comparison-of-elabela-peptide-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com